2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid

Lipophilicity LogP Physicochemical profiling

2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 18193-07-2) is a synthetic quinoline-4-carboxylic acid derivative with molecular formula C₁₇H₁₂FNO₂ and molecular weight 281.28 g/mol. The compound belongs to the 2-arylquinoline-4-carboxylic acid subclass, characterized by a 4-fluorophenyl substituent at position 2, a methyl group at position 6, and a free carboxylic acid at position 4 of the quinoline core.

Molecular Formula C17H12FNO2
Molecular Weight 281.28 g/mol
CAS No. 18193-07-2
Cat. No. B12122939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid
CAS18193-07-2
Molecular FormulaC17H12FNO2
Molecular Weight281.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H12FNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
InChIKeyFEUOXPARVIPXKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic Acid (CAS 18193-07-2): Structural Identity and Procurement-Relevant Classification


2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 18193-07-2) is a synthetic quinoline-4-carboxylic acid derivative with molecular formula C₁₇H₁₂FNO₂ and molecular weight 281.28 g/mol [1]. The compound belongs to the 2-arylquinoline-4-carboxylic acid subclass, characterized by a 4-fluorophenyl substituent at position 2, a methyl group at position 6, and a free carboxylic acid at position 4 of the quinoline core . This scaffold is a privileged structure in medicinal chemistry, with close analogs demonstrating antibacterial, anticancer, and immunosuppressive activities [2]. The 6-methyl substitution distinguishes it from the simpler 2-(4-fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1), altering both physicochemical properties and potential biological interactions [3].

Why 2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic Acid Cannot Be Casually Replaced by In-Class Quinoline-4-carboxylic Acid Analogs


Substitution at the quinoline 6-position with a methyl group is not a silent modification. The 6-methyl substituent alters the electron density distribution across the quinoline ring, modulates the compound's lipophilicity (experimental LogP = 4.05), and influences both passive membrane permeability and target binding interactions . In contrast, the 6-des-methyl analog 2-(4-fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) exhibits a melting point of 195–197 °C and different solubility characteristics, reflecting the tangible impact of the methyl group on bulk physicochemical properties . Furthermore, within the broader quinoline-4-carboxylic acid class, the position of the fluorine atom on the 2-phenyl ring is critical: the ortho-fluoro positional isomer (CAS 855484-86-5) shows a predicted pKa of 0.90 ± 0.30, indicating that fluorine regiochemistry directly affects the ionization state of the carboxylic acid, which in turn governs solubility, protein binding, and metal coordination behavior .

2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic Acid: Quantified Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity Differentiation: Experimental LogP of 4.05 Separates the 6-Methyl Analog from 6-Des-Methyl and 6,8-Dimethyl Congeners

The target compound exhibits an experimentally determined LogP of 4.04750, reflecting the lipophilic contribution of the 6-methyl group on the quinoline scaffold . The 6-des-methyl comparator 2-(4-fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) has a lower predicted LogP consistent with the absence of the methyl substituent, while the 6,8-dimethyl analog (CAS 18060-35-0) is expected to exhibit a further elevated LogP due to the additional methyl group . This difference in lipophilicity is critical because LogP directly influences passive membrane permeability, plasma protein binding, and compound partitioning in biological assays [1].

Lipophilicity LogP Physicochemical profiling Drug-likeness

Fluorine Regiochemistry Impact: Para-Fluoro vs. Ortho-Fluoro Positional Isomerism Alters Predicted Ionization and Electronic Properties

The target compound carries the fluorine substituent at the para position of the 2-phenyl ring. The ortho-fluoro positional isomer, 2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 855484-86-5), exhibits a predicted pKa of 0.90 ± 0.30 for the carboxylic acid group . The para-fluoro substitution in the target compound is expected to exert a weaker inductive electron-withdrawing effect on the carboxylic acid relative to the ortho isomer, resulting in a higher (less acidic) pKa. This difference in ionization state at physiological pH affects solubility, protein binding, and the compound's suitability for metal coordination chemistry . Additionally, the para-fluoro substituent presents less steric hindrance around the carboxylic acid and the quinoline nitrogen, which may favor bidentate metal coordination modes [1].

Fluorine regiochemistry pKa Positional isomerism Electronic effects

Metal Complexation Capability: The 4-Carboxylic Acid Motif Enables Dinuclear Cd(II) Complex Formation with Demonstrated Antibacterial Activity

The close analog 2-(4-fluorophenyl)quinoline-4-carboxylic acid (HL1, CAS 441-28-1) has been demonstrated to form a dinuclear Cd(II) complex [Cd₂(L1)₄(CH₃OH)₄]·1.5H₂O, with the carboxylate group adopting a syn-syn bidentate bridging coordination mode as confirmed by single-crystal X-ray diffraction [1]. The free ligand HL1 exhibited luminescence with a maximum emission wavelength at 466 nm, while its Cd(II) complex showed a blue-shifted emission at 442 nm [1]. Antibacterial testing of HL1 and its Cd(II) complex against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus demonstrated that the complex exhibited higher antibacterial activity than the free ligand, attributed to increased lipophilicity upon metal complexation [2]. The target compound, bearing the identical 4-carboxylic acid and 2-(4-fluorophenyl) pharmacophore with an additional 6-methyl group, is structurally pre-organized for analogous metal coordination chemistry, with the 6-methyl group expected to further modulate complex lipophilicity and biological activity [3].

Metal complexes Cadmium coordination Antibacterial Luminescence

NorA Efflux Pump Inhibition: Class-Level Evidence from the 6-Des-Methyl Analog Supports Potential Antibacterial Adjuvant Applications

The 6-des-methyl analog of the target compound, 2-(4-fluorophenyl)quinoline-4-carboxylic acid, has been tested against the NorA efflux pump in Staphylococcus aureus SA-1199B expressing the GrlA A116E mutant, yielding an IC₅₀ of 2.80 × 10³ nM (2.80 μM) in an ethidium bromide (EtBr) efflux assay [1]. Within the same assay system, structurally related quinoline analogs demonstrated a range of NorA inhibitory activities from IC₅₀ = 1.10 × 10³ nM to 4.80 × 10³ nM, indicating that the quinoline-4-carboxylic acid scaffold is a validated chemotype for efflux pump inhibition [2]. The target compound, incorporating the identical 2-(4-fluorophenyl)quinoline-4-carboxylic acid pharmacophore with an additional 6-methyl substituent that increases lipophilicity (LogP = 4.05), is predicted to exhibit comparable or enhanced membrane partitioning and NorA interaction based on the established SAR that increased lipophilicity correlates with improved efflux pump inhibition in this series .

NorA efflux pump Antibacterial resistance Staphylococcus aureus Efflux pump inhibitor

Immunosuppressive Patent Coverage: The 2-Arylquinoline-4-carboxylic Acid Scaffold Is Protected for Immunomodulatory Applications

The target compound falls within the general structural claims of US Patent 5,578,609 (Batt et al., DuPont Merck), which protects 2-carbocyclic and 2-heterocyclic quinoline-4-carboxylic acids and their salts as immunosuppressive agents for the treatment of organ transplantation rejection, graft versus host disease, psoriasis, rheumatoid arthritis, and other chronic inflammatory diseases [1]. The patent specifically encompasses compounds where the 2-position is substituted with a phenyl ring (which may bear halogen substituents including fluorine), and the quinoline ring may carry substituents at positions including the 6-position [2]. The related patent family includes WO1997006144A1 and US Patent 5,084,462, which further cover 4-quinolinecarboxylic acid derivatives with confirmed immunosuppressive activity in animal models [3]. While the target compound itself is not explicitly exemplified in the disclosed patents, its structure is fully encompassed by the Markush claims, providing a defined intellectual property context for its use in immunomodulatory research.

Immunosuppression Patent coverage Drug discovery Inflammatory disease

Procurement-Driven Application Scenarios for 2-(4-Fluorophenyl)-6-methylquinoline-4-carboxylic Acid (CAS 18193-07-2)


Antibacterial Adjuvant Discovery: NorA Efflux Pump Inhibitor Lead Optimization

The target compound is structurally positioned as a 6-methylated analog of a validated NorA efflux pump inhibitor chemotype. With experimental LogP = 4.05, it is predicted to exhibit enhanced membrane partitioning relative to the 6-des-methyl analog (NorA IC₅₀ = 2.80 μM in S. aureus SA-1199B) [1]. Research groups focused on overcoming antibacterial efflux-mediated resistance in Staphylococcus aureus can procure this compound as a starting point for structure-activity relationship (SAR) studies, where the 6-methyl group provides a distinct lipophilicity anchor for further optimization. The free carboxylic acid also permits prodrug derivatization (ester or amide) to modulate pharmacokinetic properties .

Metallodrug Development: Quinoline-Carboxylate Ligand for Bioactive Transition Metal Complexes

The demonstrated ability of the close analog 2-(4-fluorophenyl)quinoline-4-carboxylic acid to form structurally characterized Cd(II) dinuclear complexes with enhanced antibacterial activity over the free ligand validates this scaffold for metallodrug discovery [2]. The target compound's 6-methyl group is expected to further increase the lipophilicity of the resulting metal complexes, potentially improving cellular uptake. Researchers exploring Zn(II), Cu(II), Co(II), or Ru(II) complexes of quinoline-carboxylate ligands can utilize this compound to prepare coordination complexes with tunable luminescent and biological properties [3].

Immunomodulatory Drug Discovery: Quinoline-4-carboxylic Acid-Based Lead Generation

The inclusion of the target compound's structural class within US Patent 5,578,609 and WO1997006144A1, which protect 2-arylquinoline-4-carboxylic acids as immunosuppressive agents, provides a defined intellectual property framework for immunomodulatory research [4]. The compound's para-fluorophenyl substituent and 6-methyl group represent a specific substitution pattern within the patented Markush space, making it a suitable starting scaffold for medicinal chemistry optimization targeting autoimmune and chronic inflammatory diseases such as psoriasis, rheumatoid arthritis, and organ transplantation rejection [5].

Physicochemical Reference Standard for Quinoline Analog Series Comparison

With experimentally measured LogP (4.04750), polar surface area (PSA = 50.19 Ų), density (1.307 g/cm³), boiling point (465.9 °C), and refractive index (1.65), the target compound serves as a well-characterized reference point for comparing the physicochemical properties of quinoline-4-carboxylic acid analog series . Procurement for use as an analytical reference standard or for computational model validation (e.g., LogP prediction algorithms, QSAR model building) is supported by the availability of multiple independently measured physicochemical parameters .

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